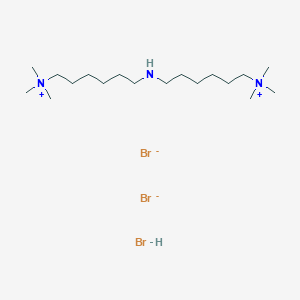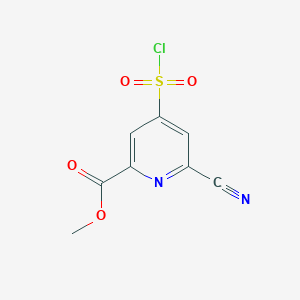![molecular formula C9H13N3O B14859425 1-[2-Amino-6-(2-aminoethyl)pyridin-4-YL]ethanone](/img/structure/B14859425.png)
1-[2-Amino-6-(2-aminoethyl)pyridin-4-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Amino-6-(2-aminoethyl)pyridin-4-YL]ethanone is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group and an ethanone moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-6-(2-aminoethyl)pyridin-4-YL]ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-6-(2-aminoethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[2-Amino-6-(2-aminoethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-Amino-6-(2-aminoethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as Casein kinase 1 alpha and delta, which are involved in various cellular processes . The compound may also interact with other proteins and receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: Shares a similar pyridine ring structure but differs in the position and type of substituents.
Imidazole-containing compounds: Have a different heterocyclic ring but exhibit similar biological activities.
Indole derivatives: Possess a different aromatic ring system but are used in similar applications in medicinal chemistry.
Uniqueness: 1-[2-Amino-6-(2-aminoethyl)pyridin-4-YL]ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-[2-amino-6-(2-aminoethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H13N3O/c1-6(13)7-4-8(2-3-10)12-9(11)5-7/h4-5H,2-3,10H2,1H3,(H2,11,12) |
InChI Key |
HHYWRGPXLIUFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole](/img/structure/B14859347.png)



![(3E,4R)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B14859368.png)




![N-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetamide](/img/structure/B14859409.png)


![4-Chloro-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859417.png)
